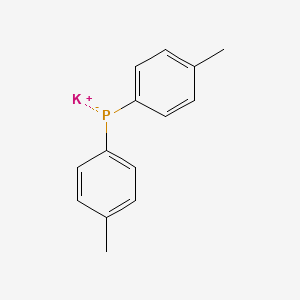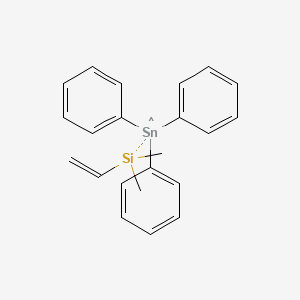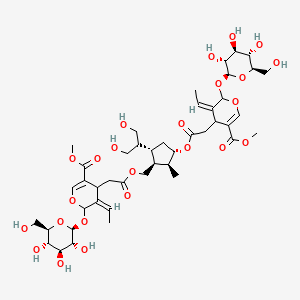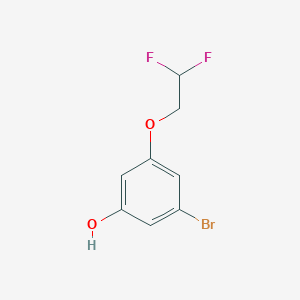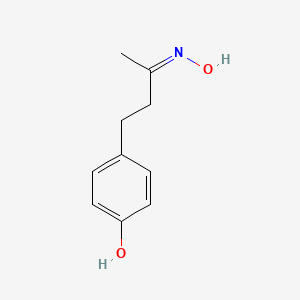
(2E)-4-(4-Hydroxyphenyl)-2-butanone Oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-(4-Hydroxyphenyl)-2-butanone Oxime typically involves the reaction of (2E)-4-(4-Hydroxyphenyl)-2-butanone with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of catalysts, such as acidic or basic resins, can also enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions: (2E)-4-(4-Hydroxyphenyl)-2-butanone Oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, where the hydroxylamine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oximes or other derivatives.
Aplicaciones Científicas De Investigación
(2E)-4-(4-Hydroxyphenyl)-2-butanone Oxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of (2E)-4-(4-Hydroxyphenyl)-2-butanone Oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
- (2E)-4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone)
- (2E)-4-(4-Methoxyphenyl)-2-butanone Oxime
- (2E)-4-(4-Hydroxyphenyl)-2-pentanone Oxime
Comparison: (2E)-4-(4-Hydroxyphenyl)-2-butanone Oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical and biological properties compared to its parent compound, raspberry ketone. The oxime derivative exhibits enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry. Additionally, the oxime group can modulate the compound’s interaction with biological targets, potentially leading to novel therapeutic applications.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
4-[(3Z)-3-hydroxyiminobutyl]phenol |
InChI |
InChI=1S/C10H13NO2/c1-8(11-13)2-3-9-4-6-10(12)7-5-9/h4-7,12-13H,2-3H2,1H3/b11-8- |
Clave InChI |
QSZRELCLIQMHDW-FLIBITNWSA-N |
SMILES isomérico |
C/C(=N/O)/CCC1=CC=C(C=C1)O |
SMILES canónico |
CC(=NO)CCC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


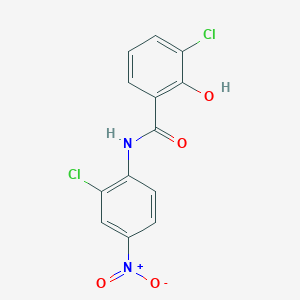
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride](/img/structure/B13432692.png)
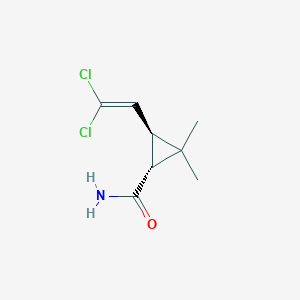
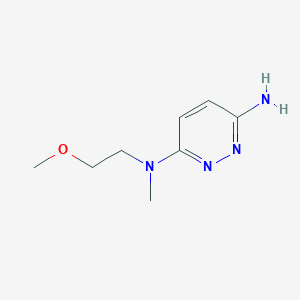
![N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride; Alfuzosin Hydrochloride Impurity E (EP)](/img/structure/B13432705.png)
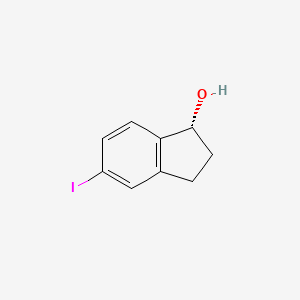

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid](/img/structure/B13432726.png)
